14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene
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Overview
Description
14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene: is a complex polycyclic aromatic hydrocarbon It is known for its unique structure, which includes multiple fused aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. Specific catalysts and solvents are often used to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield hydrocarbon derivatives.
Scientific Research Applications
14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene has several scientific research applications, including:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity, including interactions with DNA and proteins.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This can lead to various biological effects, including inhibition of DNA replication and transcription. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar structural features.
Dibenz[a,h]anthracene: Known for its carcinogenic properties and structural similarity.
Chrysene: A polycyclic aromatic hydrocarbon with fewer fused rings but similar reactivity.
Uniqueness: 14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene is unique due to its specific arrangement of fused aromatic rings and the presence of a methyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1492-54-2 |
---|---|
Molecular Formula |
C28H17N |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C28H17N/c1-16-21-13-11-17-5-2-3-8-22(17)27(21)29-28-23-14-12-19-7-4-6-18-9-10-20(15-24(16)28)26(23)25(18)19/h2-15H,1H3 |
InChI Key |
NNOQBQNHYWIEBO-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5C=CC6=C7C5=C4C=CC7=CC=C6 |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5C=CC6=C7C5=C4C=CC7=CC=C6 |
1492-54-2 | |
Synonyms |
7-Methylbenzo[h]phenaleno[1,9-bc]acridine |
Origin of Product |
United States |
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